molecular formula C7H5BrF2S B3289913 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene CAS No. 861931-33-1

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene

Cat. No.: B3289913
CAS No.: 861931-33-1
M. Wt: 239.08 g/mol
InChI Key: NUZORFHPXPUVGQ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is an organic compound with the molecular formula C7H5BrF2S . It is a valuable synthetic building block in chemical research and development. The structure incorporates bromine, fluorine, and a methylsulfanyl group, making it a versatile intermediate for constructing more complex molecules. Fluorine atoms are particularly important in modern drug design. Introducing fluorine into a compound can significantly alter its properties, such as metabolic stability, lipophilicity, and bioavailability . Researchers utilize such halogenated, fluorinated aromatics in the synthesis of potential pharmaceuticals, agrochemicals, and materials science products . The presence of multiple reactive sites on the benzene ring allows for selective further functionalization via various cross-coupling and substitution reactions. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZORFHPXPUVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methylsulfanylbenzene with bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key physical properties and substituent effects of 1-bromo-3,5-difluoro-2-methylsulfanylbenzene with analogous brominated benzene derivatives:

Compound Name Substituents Molecular Formula Melting Point (°C) Boiling Point (°C) Key Reactivity Features
This compound 1-Br, 3,5-F, 2-SMe C₆H₃BrF₂S Not reported Not reported - Electron-withdrawing F enhances electrophilic substitution at meta positions.
- SMe activates ring but directs via steric/electronic effects.
1-Bromo-3,5-bis(trifluoromethyl)benzene 1-Br, 3,5-CF₃ C₈H₃BrF₆ Not reported Not reported - Strongly electron-withdrawing CF₃ groups deactivate ring, favoring nucleophilic aromatic substitution.
- Used in electroluminescent polymer synthesis.
1-Bromo-3,5-diphenylbenzene 1-Br, 3,5-Ph C₁₈H₁₅Br 60–62 401 (predicted) - Bulky phenyl groups increase steric hindrance, reducing reaction rates.
- High solubility in organic solvents for polymer synthesis.
1-Bromo-3,5-diethylbenzene 1-Br, 3,5-Et C₁₀H₁₃Br Not reported 115–119 (17 Torr) - Electron-donating Et groups activate ring for Friedel-Crafts alkylation.
- Lower boiling point due to aliphatic chains.
1-Bromo-3,5-diiodobenzene 1-Br, 3,5-I C₆H₃BrI₂ Not reported Not reported - Iodine's large atomic radius facilitates oxidative addition in cross-coupling. - Synthesized via metal-halogen exchange.

Biological Activity

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a methylthio group. Despite its intriguing structure, research specifically addressing the biological activity of this compound is limited. However, insights can be drawn from related compounds and general trends in halogenated aromatic compounds.

The molecular formula for this compound is C7H5BrF2SC_7H_5BrF_2S. Its structure includes:

  • Bromine (Br) : A halogen that often enhances biological activity.
  • Fluorine (F) : Known for increasing lipophilicity and metabolic stability.
  • Methylthio Group (–S–CH₃) : This group can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

While specific studies on this compound are scarce, compounds with similar structures often exhibit significant biological activities. The following sections summarize potential biological effects based on structural analogs and general characteristics of halogenated compounds.

Antimicrobial Activity

Halogenated aromatic compounds are frequently studied for their antimicrobial properties. For instance:

  • Chlorinated and brominated compounds have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Case Studies : Research indicates that brominated phenols exhibit strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Certain derivatives of halogenated benzene have been investigated for anticancer properties. The mechanisms often involve:

  • Inhibition of cell proliferation : Compounds can induce apoptosis in cancer cells.
  • Interaction with DNA : Some halogenated compounds intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural features:

  • Halogen Substitution : The presence of bromine and fluorine may enhance lipophilicity, facilitating membrane penetration.
  • Methylthio Group : This functional group can modulate enzyme interactions, potentially affecting metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into potential biological activities:

Compound NameMolecular FormulaNotable FeaturesPotential Biological Activity
This compoundC7H5BrF2SUnique combination of Br and FAntimicrobial, anticancer
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzeneC7H5BrF2SSimilar structure but different substitution patternAntimicrobial
1-Chloro-3,5-difluoro-4-(methylsulfanyl)benzeneC7H5ClF2SChlorine instead of bromineAntimicrobial

The mechanisms through which this compound may exert its biological effects include:

  • Nucleophilic Substitution : The methylthio group may participate in nucleophilic substitution reactions with biological macromolecules.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.

Q & A

Q. Table 1: Key Spectral Benchmarks for Characterization

TechniqueExpected Data for this compoundReference Compound Example
1H^{1}\text{H} NMRδ 2.5 ppm (s, 3H, SCH3_3)2-bromo-4,5-difluorophenol
19F^{19}\text{F} NMRδ -110 to -115 ppm (m, 2F)1-bromo-2,4-difluorobenzene
HRMS (ESI+)[M+H]+^+ m/z 242.954-bromo-2,6-difluorophenylacetic acid

Q. Table 2: Safety and Handling Protocols

Hazard TypeMitigation StrategySource
Skin ExposureUse nitrile gloves; wash immediately with soap/waterSafety data for 1-bromo derivatives
Inhalation RiskPerform reactions in fume hoods with HEPA filtersGHS guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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